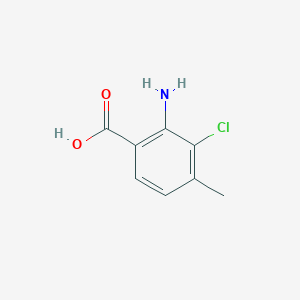

2-Amino-3-chloro-4-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

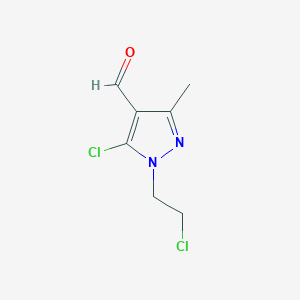

2-Amino-3-chloro-4-methylbenzoic acid is a chemical compound with the CAS Number: 27696-37-3 . It has a molecular weight of 185.61 . It is typically stored in a dark place at room temperature . The compound is usually in a solid or liquid physical form .

Synthesis Analysis

The synthesis of this compound is typically carried out from 2-Amino-3-methylbenzoic acid. The reaction takes place in DMF solvent conditions with N-chlorosuccinimide, resulting in a chlorine atom at the para position of the amino group . This reaction exhibits good regioselectivity, possibly due to the strong electron-donating ability of the amino group .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClNO2/c1-4-2-3-5 (8 (11)12)7 (10)6 (4)9/h2-3H,10H2,1H3, (H,11,12) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

As a common organic synthesis intermediate, the main use of this compound is to utilize the chlorine atom on the benzene ring to synthesize the target molecular structure . For example, the chlorine atom can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain .Physical And Chemical Properties Analysis

The compound has a melting point of 239-243 °C . It has a predicted density of 1.401±0.06 g/cm3 . The compound is slightly soluble in methanol . The compound is a white to light yellow to light red powder .Wissenschaftliche Forschungsanwendungen

2-Amino-3-chloro-4-methylbenzoic acid has been studied for its potential therapeutic applications. It has been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells. It has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.

Wirkmechanismus

Target of Action

As an organic compound, it can interact with various biological molecules depending on its chemical structure .

Mode of Action

For instance, the amino group can undergo diazotization reactions to transform into other functional groups .

Biochemical Pathways

It’s worth noting that the compound can be used as a building block in organic synthesis, potentially leading to a variety of biochemical interactions .

Pharmacokinetics

Its solubility in water and organic solvents suggests that it may have good bioavailability .

Result of Action

As a common intermediate in organic synthesis, it can be used to prepare various compounds, potentially leading to diverse biological effects .

Action Environment

The action, efficacy, and stability of 2-Amino-3-chloro-4-methylbenzoic acid can be influenced by various environmental factors. For instance, its reactivity can be affected by the solvent used, temperature, and pH . Additionally, its stability may be influenced by exposure to light, heat, and oxygen .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Amino-3-chloro-4-methylbenzoic acid in laboratory experiments include its low cost, its availability, and its relatively low toxicity. However, it is important to note that this compound is not approved for use in humans and should only be used in laboratory experiments.

Zukünftige Richtungen

The potential therapeutic applications of 2-Amino-3-chloro-4-methylbenzoic acid are still being explored. In particular, further research is needed to determine the safety and efficacy of this compound in humans. In addition, further research is needed to elucidate the mechanism of action of this compound and to explore its potential as an inhibitor of other enzymes. Finally, further research is needed to explore the potential of this compound as an anti-cancer agent.

Synthesemethoden

2-Amino-3-chloro-4-methylbenzoic acid can be synthesized by several methods, including the reaction of 2-chlorobenzoic acid with a primary amine, such as ethylamine, in the presence of a base, such as sodium hydroxide. This reaction produces this compound in a yield of up to 90%. Another method involves the reaction of 2-chlorobenzoic acid with a secondary amine, such as dimethylamine, in the presence of a base, such as potassium carbonate, which yields this compound in a yield of up to 95%.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemische Analyse

Biochemical Properties

2-Amino-3-chloro-4-methylbenzoic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain . The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other active functional groups . The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to fully understand its mechanism of action.

Eigenschaften

IUPAC Name |

2-amino-3-chloro-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDSLZYXLQZMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)

![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-amine;hydrochloride](/img/structure/B2852782.png)